molecular formula C9H11BrO2 B13545274 (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol

(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13545274
M. Wt: 231.09 g/mol
InChI Key: WNRYFLFXINLLKQ-LURJTMIESA-N
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Description

(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is a chiral compound with a bromine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phenacyl bromide as a starting material, which undergoes bromination and subsequent reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(5-chloro-2-methoxyphenyl)ethan-1-ol
  • (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol
  • (S)-1-(5-iodo-2-methoxyphenyl)ethan-1-ol

Uniqueness

(S)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1

InChI Key

WNRYFLFXINLLKQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)OC)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)O

Origin of Product

United States

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